molecular formula C25H22N2O4S B4195795 3-benzyl-2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone

3-benzyl-2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone

Cat. No. B4195795
M. Wt: 446.5 g/mol
InChI Key: HCIZDTCHEGPTPI-UHFFFAOYSA-N
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Description

3-benzyl-2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is a synthetic compound that belongs to the class of quinazolinone derivatives. This compound has attracted significant research interest due to its potential applications in drug discovery and development.

Scientific Research Applications

3-benzyl-2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit various pharmacological activities, including anticancer, antimicrobial, and antiviral activities. Additionally, it has been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-benzyl-2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is not fully understood. However, it has been proposed that the compound exerts its pharmacological activities by inhibiting various enzymes and proteins involved in disease processes. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme can lead to cell cycle arrest and apoptosis, which can be beneficial for the treatment of cancer.
Biochemical and Physiological Effects:
3-benzyl-2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. Additionally, it has been found to have neuroprotective effects, which can be beneficial for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-benzyl-2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is its broad range of pharmacological activities. This makes it a promising candidate for the development of new therapeutic agents. Additionally, the compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-benzyl-2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone. One area of interest is the development of new analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, in vivo studies are needed to evaluate the efficacy and safety of this compound as a therapeutic agent.

properties

IUPAC Name

3-benzyl-2-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-30-18-12-13-23(31-2)20(14-18)22(28)16-32-25-26-21-11-7-6-10-19(21)24(29)27(25)15-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIZDTCHEGPTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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